tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanodiphenylmethyl moiety, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce hydroxyl groups or other functional groups.
Reduction: Reduction reactions can be used to modify the cyanodiphenylmethyl moiety or other parts of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and compounds with cyanodiphenylmethyl groups. What sets this compound apart is its unique combination of functional groups, which provides distinct reactivity and interaction profiles compared to other similar molecules.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1 |
InChI Key |
VPWJEZHVOGYEQA-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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